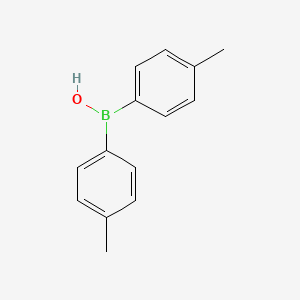
Hydroxydip-tolylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydroxydip-tolylborane has a wide range of applications in scientific research:
Medicine: this compound derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxydip-tolylborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with aryl lithium or Grignard reagents. For instance, the reaction of boron trichloride with 4-methylphenyl lithium in anhydrous conditions can yield this compound. Another method involves the use of potassium aryltrifluoroborates and boronic esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron trihalides and aryl lithium reagents. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxydip-tolylborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other boron-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or boron hydrides.
Substitution: Halogenated or alkoxylated derivatives of this compound.
Mécanisme D'action
The mechanism of action of hydroxydip-tolylborane involves its interaction with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a useful catalyst in various chemical reactions. The empty p-orbital at the boron center allows for the formation of stable complexes with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling .
Comparaison Avec Des Composés Similaires
Hydroxydip-tolylborane can be compared with other similar compounds, such as:
Triphenylborane: Unlike this compound, triphenylborane has three phenyl groups attached to the boron atom. It is widely used in organic synthesis and as a Lewis acid catalyst.
Triethylborane: This compound has three ethyl groups attached to the boron atom and is commonly used as a reducing agent and in polymerization reactions.
Boronic acids: These compounds contain a boron atom bonded to two hydroxyl groups and an organic substituent.
This compound stands out due to its unique combination of aryl and hydroxyl groups, which impart distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
bis(4-methylphenyl)borinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMSSYDWCPSFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521677 |
Source


|
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66117-64-4 |
Source


|
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














